2,3-difluoro-N,N-dimethylbenzamide

Structural Chemistry Medicinal Chemistry Conformational Analysis

2,3-Difluoro-N,N-dimethylbenzamide (CAS 1250280-48-8) is a fluorinated organic compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol. The compound is characterized by the presence of two fluorine atoms at the ortho and meta positions on the benzene ring and a dimethylamide group (-C(O)N(CH3)2).

Molecular Formula C9H9F2NO
Molecular Weight 185.174
CAS No. 1250280-48-8
Cat. No. B2656501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-difluoro-N,N-dimethylbenzamide
CAS1250280-48-8
Molecular FormulaC9H9F2NO
Molecular Weight185.174
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C(=CC=C1)F)F
InChIInChI=1S/C9H9F2NO/c1-12(2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3
InChIKeyOKKUWTBMQNBGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-N,N-dimethylbenzamide (CAS 1250280-48-8): A Fluorinated Amide Building Block for Medicinal Chemistry and Agrochemical Research


2,3-Difluoro-N,N-dimethylbenzamide (CAS 1250280-48-8) is a fluorinated organic compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol . The compound is characterized by the presence of two fluorine atoms at the ortho (2) and meta (3) positions on the benzene ring and a dimethylamide group (-C(O)N(CH3)2) . Its core structure places it within the class of N,N-dimethylbenzamides, a group of compounds that are valuable intermediates in medicinal chemistry and agrochemical development due to their role as bioisosteres and their ability to modulate key physicochemical properties such as lipophilicity and metabolic stability [1].

Procurement Alert: Why 2,3-Difluoro-N,N-dimethylbenzamide Cannot Be Replaced by Other N,N-Dimethylbenzamide Analogs


While the N,N-dimethylbenzamide core is a common motif, the specific substitution pattern of 2,3-difluoro imparts distinct structural and physicochemical properties that are not present in other regioisomers (e.g., 2,6-difluoro or 3,4-difluoro) or halogen variants (e.g., chloro or bromo analogs) [1]. Generic substitution based solely on the core structure is highly inadvisable. The unique 2,3-difluoro arrangement alters the electronic distribution on the aromatic ring, directly influencing key parameters such as the molecule's conformation, lipophilicity, and potential for specific intermolecular interactions like halogen and hydrogen bonding [1][2]. This specific geometry and electronic profile cannot be replicated by alternative isomers, leading to divergent behavior in downstream applications, particularly in drug design where subtle changes in substitution can dramatically impact target binding and pharmacokinetic profiles [1].

Quantitative Evidence for 2,3-Difluoro-N,N-dimethylbenzamide: A Comparative Analysis for Scientific Selection


Structural Distinction of the 2,3-Difluoro Isomer: A Comparative Analysis of Regioisomers

The 2,3-difluoro substitution pattern in N,N-dimethylbenzamide creates a distinct molecular geometry and electronic environment compared to its regioisomers. This specific arrangement of fluorine atoms influences the amide group's conformation and the molecule's ability to participate in specific intermolecular interactions, which are critical determinants of biological activity [1]. In a systematic structural study of difluorobenzamides, the 2,3-isomer exhibited unique conformational preferences and intermolecular interaction patterns (e.g., F...F contacts, C-H...O/F interactions) that differ significantly from the 2,6-difluoro or 3,5-difluoro isomers [1].

Structural Chemistry Medicinal Chemistry Conformational Analysis

Proton Affinity as a Measure of Electronic Differentiation for 2,3-Difluoro-N,N-dimethylbenzamide

The proton affinity (PA) of a benzamide is a fundamental physical property that reflects the electronic influence of substituents on the amide group's basicity. While specific PA data for the 2,3-difluoro compound is not available in the open literature, a foundational study on a series of substituted N,N-dimethylbenzamides demonstrated that substituent effects on PA are measurable and follow established trends [1]. The study determined the PA of various N,N-dimethylbenzamides using the kinetic method, finding that the amide group is O-protonated and that the susceptibility to polar substituent effects is relatively small but quantifiable [1]. Based on this class-level inference, the electron-withdrawing nature of the 2,3-difluoro pattern will predictably lower its PA compared to the unsubstituted N,N-dimethylbenzamide.

Physical Organic Chemistry Mass Spectrometry Chemical Reactivity

NMR Spectroscopic Comparison: Conformational Dynamics of Fluorinated N,N-Dimethylbenzamides

The presence and position of fluorine atoms on the aromatic ring significantly impact the rotational barrier around the Ar-C(O) bond and the conformational dynamics of the dimethylamide group. A comparative NMR study of 2-fluoro-N,N-dimethylbenzamide and 2,6-difluoro-N,N-dimethylbenzamide revealed that these compounds exhibit distinct dynamic behavior in solution, characterized by different rotational barriers and chemical shift differences for the N-methyl groups [1]. This study highlights that even a single ortho-fluorine substitution profoundly affects the molecule's conformational landscape.

NMR Spectroscopy Physical Chemistry Rotational Barrier

Key Application Scenarios for 2,3-Difluoro-N,N-dimethylbenzamide (CAS 1250280-48-8) Based on Differential Evidence


Medicinal Chemistry: A Non-Interchangeable Fragment in Structure-Activity Relationship (SAR) Studies

When optimizing a lead compound in drug discovery, the 2,3-difluoro-N,N-dimethylbenzamide fragment offers a unique physicochemical profile. Its specific substitution pattern, which is structurally and conformationally distinct from other fluorinated regioisomers [1], cannot be emulated by other building blocks. This compound is therefore an essential tool for probing the effects of a specific halogenation pattern on target binding and downstream pharmacology. In SAR campaigns, replacing a 2,3-difluoro-phenyl moiety with a 3,4-difluoro or 2,6-difluoro analog will likely result in a different biological outcome, making the procurement of this precise isomer critical for generating consistent and interpretable data.

Chemical Biology: Probing Amide Conformational Effects with a Distinct Molecular Probe

The amide bond's conformation is central to molecular recognition. Studies on related fluorinated benzamides have shown that fluorine substitution dramatically alters the rotational barrier and dynamic behavior of the amide group [1]. 2,3-Difluoro-N,N-dimethylbenzamide, with its unique substitution pattern, is predicted to possess its own distinct conformational dynamics [1]. This makes it a valuable molecular probe for studying how specific amide conformations influence interactions with biological macromolecules (e.g., proteins, DNA), providing insights not accessible with other isomers or non-fluorinated analogs.

Agrochemical Discovery: Optimizing Physicochemical Properties for Enhanced Efficacy

In agrochemical research, the introduction of fluorine is a well-established strategy to enhance metabolic stability and modulate lipophilicity, leading to improved uptake and efficacy [1]. The 2,3-difluoro-N,N-dimethylbenzamide scaffold, as a specific fluorinated building block, provides a defined electronic environment (as inferred from proton affinity studies of its class [2]) that can be exploited to tune these key properties. For researchers designing novel fungicides or insecticides, this compound serves as a specific starting point for creating new derivatives with potentially improved potency or environmental fate profiles compared to those derived from other halogenated benzamides.

Material Science: A Specific Monomer for Tailored Polymer Properties

Fluorinated polymers often exhibit desirable properties such as chemical resistance, thermal stability, and low surface energy. The unique regioisomerism of 2,3-difluoro-N,N-dimethylbenzamide makes it a candidate for developing materials with specific characteristics. The defined position of the two fluorine atoms and the dimethylamide functional group [1] allows for the creation of polymers with precisely controlled intermolecular interactions (e.g., dipole-dipole, C-H...F interactions) [1], which can influence critical material properties like glass transition temperature (Tg), crystallinity, and dielectric constant. Using this specific isomer ensures a level of structural and property control that would be lost with a mixture of regioisomers.

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